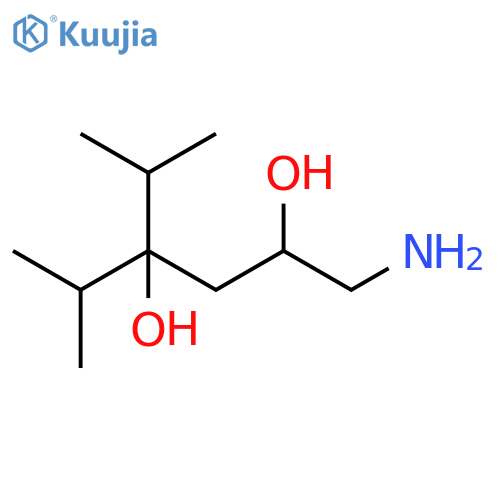Cas no 2137517-68-9 (2,4-Hexanediol, 1-amino-5-methyl-4-(1-methylethyl)-)

2137517-68-9 structure
商品名:2,4-Hexanediol, 1-amino-5-methyl-4-(1-methylethyl)-
CAS番号:2137517-68-9
MF:C10H23NO2
メガワット:189.295123338699
CID:5256860
2,4-Hexanediol, 1-amino-5-methyl-4-(1-methylethyl)- 化学的及び物理的性質
名前と識別子
-
- 2,4-Hexanediol, 1-amino-5-methyl-4-(1-methylethyl)-
-
- インチ: 1S/C10H23NO2/c1-7(2)10(13,8(3)4)5-9(12)6-11/h7-9,12-13H,5-6,11H2,1-4H3
- InChIKey: JHTUROJCXSMEHU-UHFFFAOYSA-N
- ほほえんだ: C(N)C(O)CC(C(C)C)(O)C(C)C
2,4-Hexanediol, 1-amino-5-methyl-4-(1-methylethyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-363996-0.05g |
1-amino-5-methyl-4-(propan-2-yl)hexane-2,4-diol |
2137517-68-9 | 95.0% | 0.05g |
$707.0 | 2025-03-18 | |
| Enamine | EN300-363996-0.5g |
1-amino-5-methyl-4-(propan-2-yl)hexane-2,4-diol |
2137517-68-9 | 95.0% | 0.5g |
$809.0 | 2025-03-18 | |
| Enamine | EN300-363996-1.0g |
1-amino-5-methyl-4-(propan-2-yl)hexane-2,4-diol |
2137517-68-9 | 95.0% | 1.0g |
$842.0 | 2025-03-18 | |
| Enamine | EN300-363996-0.25g |
1-amino-5-methyl-4-(propan-2-yl)hexane-2,4-diol |
2137517-68-9 | 95.0% | 0.25g |
$774.0 | 2025-03-18 | |
| Enamine | EN300-363996-5.0g |
1-amino-5-methyl-4-(propan-2-yl)hexane-2,4-diol |
2137517-68-9 | 95.0% | 5.0g |
$2443.0 | 2025-03-18 | |
| Enamine | EN300-363996-10.0g |
1-amino-5-methyl-4-(propan-2-yl)hexane-2,4-diol |
2137517-68-9 | 95.0% | 10.0g |
$3622.0 | 2025-03-18 | |
| Enamine | EN300-363996-0.1g |
1-amino-5-methyl-4-(propan-2-yl)hexane-2,4-diol |
2137517-68-9 | 95.0% | 0.1g |
$741.0 | 2025-03-18 | |
| Enamine | EN300-363996-2.5g |
1-amino-5-methyl-4-(propan-2-yl)hexane-2,4-diol |
2137517-68-9 | 95.0% | 2.5g |
$1650.0 | 2025-03-18 |
2,4-Hexanediol, 1-amino-5-methyl-4-(1-methylethyl)- 関連文献
-
Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494
-
Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631
-
Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
-
Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943
-
Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
2137517-68-9 (2,4-Hexanediol, 1-amino-5-methyl-4-(1-methylethyl)-) 関連製品
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)
- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量